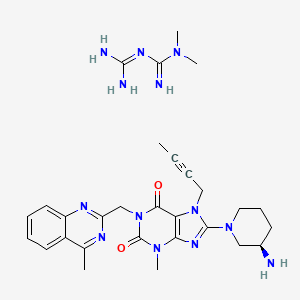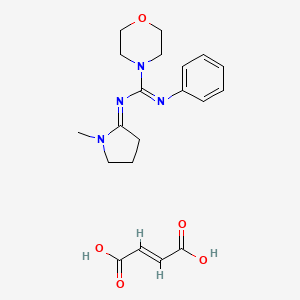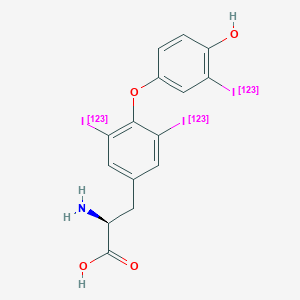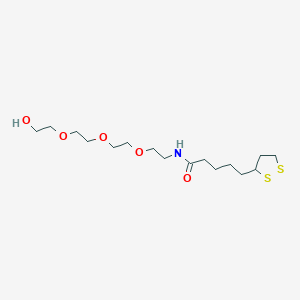![molecular formula C20H24N6O3 B608648 4-[3-(2-甲氧基吡啶-3-基)-吡唑并[1,5-a]嘧啶-5-基]-哌嗪-1-羧酸异丙酯 CAS No. 1454555-29-3](/img/structure/B608648.png)
4-[3-(2-甲氧基吡啶-3-基)-吡唑并[1,5-a]嘧啶-5-基]-哌嗪-1-羧酸异丙酯
概述
描述
LP-935509 is a small-molecule inhibitor that targets adapter protein-2 associated kinase 1 (AAK1). It is known for its potential therapeutic applications in treating neuropathic pain. LP-935509 is highly brain-penetrant and exhibits potent inhibitory activity against AAK1, as well as other kinases such as BIKE and cyclin G-associated kinase .
科学研究应用
LP-935509 has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating neuropathic pain and other neurological disorders.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize drug candidates .
作用机制
LP-935509 exerts its effects by inhibiting adapter protein-2 associated kinase 1 (AAK1). This kinase plays a crucial role in clathrin-mediated endocytosis and receptor trafficking. By inhibiting AAK1, LP-935509 disrupts these processes, leading to reduced pain signaling and modulation of other cellular pathways. The compound also inhibits other kinases such as BIKE and cyclin G-associated kinase, contributing to its broad biological effects .
安全和危害
未来方向
生化分析
Biochemical Properties
LP-935509 plays a crucial role in biochemical reactions by inhibiting specific kinases. It is an effective inhibitor of AAK1 with an IC50 of 3.3 nM and a Ki of 0.9 nM . Additionally, LP-935509 inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . These interactions are ATP-competitive, meaning LP-935509 competes with ATP for binding to the active site of these kinases. The inhibition of these kinases can modulate various cellular processes, including endocytosis and signal transduction.
Cellular Effects
LP-935509 has been shown to influence various cellular processes. It inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This inhibition can affect the internalization of receptors and other proteins, thereby modulating cell signaling pathways. LP-935509 also exhibits dose-dependent inhibition of SARS-CoV-2 S-RBD internalization into host cells . Furthermore, it has been observed to reduce pain behavior in animal models, indicating its potential in modulating pain signaling pathways .
Molecular Mechanism
The molecular mechanism of LP-935509 involves its binding to the active site of AAK1, BIKE, and GAK, where it competes with ATP. By inhibiting these kinases, LP-935509 prevents the phosphorylation of their substrates, which can alter various cellular processes. For instance, the inhibition of AAK1 by LP-935509 reduces the phosphorylation of the μ2 subunit, thereby affecting clathrin-mediated endocytosis . This inhibition can also modulate pain signaling pathways, as evidenced by the reduction in pain behavior in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, LP-935509 has shown a robust reduction in pain behavior within minutes of administration . The effects of LP-935509 on spontaneous firing in the spinal cord begin within 8 minutes of infusion and achieve near-complete blockade of injury-induced activity by 10 minutes . The blockade persists for another 10 minutes before showing a partial reversal, consistent with an expected reduction in drug levels . These findings indicate that LP-935509 has a rapid onset of action and a relatively short duration of effect in laboratory settings.
Dosage Effects in Animal Models
LP-935509 exhibits dose-dependent effects in animal models. In male C57BL/6J mice with spinal nerve ligation injury, oral administration of LP-935509 at doses of 10, 30, and 60 mg/kg caused a dose-dependent reduction in pain behavior . Similarly, in male Sprague-Dawley rats with chronic constriction injury, LP-935509 at doses of 0.1, 0.3, 1, 3, 10, and 30 mg/kg caused a dose-dependent reversal of thermal hyperalgesia and mechanical allodynia . These findings suggest that LP-935509 is effective at reducing pain behavior in a dose-dependent manner.
Metabolic Pathways
LP-935509 is involved in metabolic pathways that include its interaction with various enzymes. It is metabolized in the liver and exhibits a plasma half-life of 3.6 hours when administered orally . The metabolic pathways of LP-935509 involve its conversion to various metabolites, which are then excreted from the body. The specific enzymes involved in the metabolism of LP-935509 have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a role in its biotransformation.
Transport and Distribution
LP-935509 is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound with 100% oral bioavailability . Upon administration, LP-935509 is distributed throughout the body, including the brain and spinal cord . The compound’s ability to penetrate the blood-brain barrier is particularly important for its efficacy in treating neuropathic pain. LP-935509 binds to AAK1 in the brain and spinal cord, and its binding site occupancy correlates with its antinociceptive effects .
Subcellular Localization
The subcellular localization of LP-935509 is primarily within the cytoplasm, where it interacts with its target kinases. LP-935509 inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This interaction occurs at the plasma membrane and within endocytic vesicles. The specific targeting signals or post-translational modifications that direct LP-935509 to these compartments have not been fully characterized, but its ability to inhibit kinase activity suggests that it is localized to areas where these kinases are active.
准备方法
Synthetic Routes and Reaction Conditions
LP-935509 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the core structure through a condensation reaction.
- Functionalization of the core structure by introducing various substituents.
- Purification and isolation of the final product.
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of LP-935509 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. The use of automated reactors and advanced analytical techniques is common in industrial production to achieve high efficiency and yield .
化学反应分析
Types of Reactions
LP-935509 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of LP-935509 .
相似化合物的比较
Similar Compounds
LX9211: Another AAK1 inhibitor with similar therapeutic potential.
BMT-046091: A selective radioligand used to study AAK1 distribution and target engagement.
Uniqueness of LP-935509
LP-935509 is unique due to its high brain penetration and potent inhibitory activity against multiple kinases. Its ability to reverse established pain behavior and its broad applicability in various research fields make it a valuable compound for scientific investigation .
属性
IUPAC Name |
propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOYSJIWTIHOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of LP935509?
A1: LP935509 is a dual inhibitor of both Adapter-associated kinase 1 (AAK1) and Bone Morphogenic Protein 2-inducible kinase (BMP2K) [, ]. These kinases are involved in various cellular processes, and inhibiting them can lead to different downstream effects.
Q2: What is the role of LP935509 in hypoxia-induced apoptosis in cardiomyocytes?
A2: Research suggests that LP935509 reduces hypoxia-induced apoptosis in cardiomyocytes []. While the exact mechanism is still under investigation, it is believed that inhibition of BMP2K, rather than AAK1, plays a crucial role in this protective effect. Further research is being conducted to fully understand the signaling pathways involved.
Q3: How does LP935509 impact neuropathic pain, and what is the proposed mechanism?
A3: Studies have shown that LP935509 demonstrates antinociceptive effects in various animal models of neuropathic pain []. It is proposed that LP935509's inhibition of AAK1 in the spinal cord leads to a reduction in pain signaling. This antinociceptive effect appears to be linked to α2 adrenergic signaling, a pathway known to modulate pain perception.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

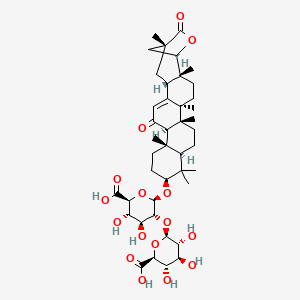

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
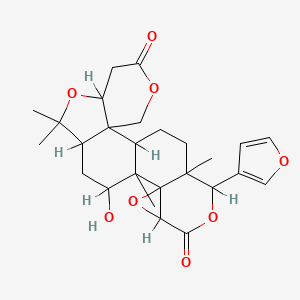
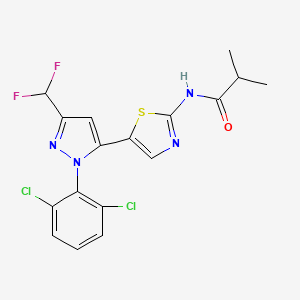
![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)

